molecular formula C15H15N5O4 B1384164 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate CAS No. 59277-91-7

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate

Cat. No.: B1384164
CAS No.: 59277-91-7
M. Wt: 329.31 g/mol
InChI Key: XAZMDVUJLSYFIQ-UHFFFAOYSA-N
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Description

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate is a chemical compound that is structurally related to acyclovir, an antiviral drug. This compound is known for its potential applications in pharmaceutical research, particularly in the development of antiviral agents. It is characterized by the presence of a purine base linked to a benzoate ester, which contributes to its unique chemical properties.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained antiviral activity. Prolonged exposure to the compound may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antiviral effects over extended periods, although its potency may decrease over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s antiviral activity plateaus beyond a certain dosage, indicating that increasing the dose does not proportionally enhance its efficacy. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism . The compound interacts with enzymes such as thymidine kinase, which phosphorylates it to form active metabolites. These metabolites are then incorporated into viral DNA, leading to chain termination and inhibition of viral replication. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing its antiviral activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, including the nucleus, where it exerts its antiviral effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters, which facilitate its uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is primarily localized in the nucleus, where it interacts with viral DNA polymerase and other components of the DNA replication machinery. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antiviral efficacy. The compound’s localization within the nucleus allows it to effectively inhibit viral replication and reduce viral load in infected cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate typically involves the reaction of a purine derivative with a benzoic acid derivative. One common method involves the esterification of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethanol with benzoic acid in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide and a catalytic base like 4-dimethylaminopyridine . The reaction is usually carried out in a solvent such as pyridine or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug with a similar purine base structure.

    Ganciclovir: Another antiviral agent with structural similarities to 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate.

    Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

This compound is unique due to its specific ester linkage to benzoic acid, which may confer distinct pharmacokinetic properties compared to other similar compounds. This structural variation can influence its absorption, distribution, metabolism, and excretion profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZMDVUJLSYFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403213
Record name AC1NANKY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59277-91-7
Record name AC1NANKY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of guanine (2.0g), ammonium sulfate (1.5g), and hexamethyldisilazane (126g) was heated at reflux under nitrogen overnight. Excess hexamethyldisilazane was removed by distillation at reduced pressure. Dry benzene (10ml) was added to the residual oil and any remaining ammonium sulfate removed by filtration. To this solution was added triethylamine (4ml) and a solution of 2-benzoyloxyethoxymethyl chloride (2.8g) in dry benzene (15ml) and the mixture heated at reflux under nitrogen overnight. The solvent was evaporated in a rotary evaporator at reduced pressure and the residue dissolved in 95% ethanol. The solution was warmed on a steam bath for 1/2 hour to effect hydrolysis of the silyl groups. The ethanol was then evaporated and the residual solid thoroughly washed with water, filtered and dried. Recrystallization from methanol and then from water (residual guanine was insoluble in the hot solvents and was removed by filtration) afforded 9-(2-benzoyloxyethoxymethyl)guanine (0.58g., 14% of theoretical), m.p. 222°-226° C. A later condensation of the tris-(trimethylsilyl)guanine with a 60% excess of 2-benzoyloxyethoxymethyl chloride gave a 32% yield of 9-(2-benzoyloxyethoxymethyl)guanine.
Name
tris-(trimethylsilyl)guanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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